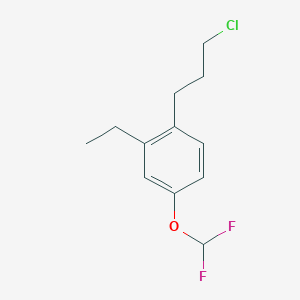
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethylbenzene core
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene typically involves multiple steps. One common method includes the reaction of 1-(3-chloropropyl)-4-hydroxy-2-ethylbenzene with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include thionyl chloride, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites, while the difluoromethoxy group can participate in hydrogen bonding and other interactions. These interactions can affect various molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene include:
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the position and type of substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the benzene ring.
Propriétés
Formule moléculaire |
C12H15ClF2O |
|---|---|
Poids moléculaire |
248.69 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-9-8-11(16-12(14)15)6-5-10(9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
Clé InChI |
YVTYWPAEAZAHDN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OC(F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
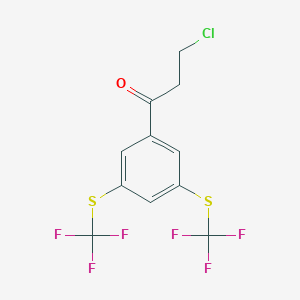
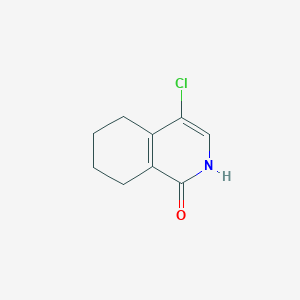
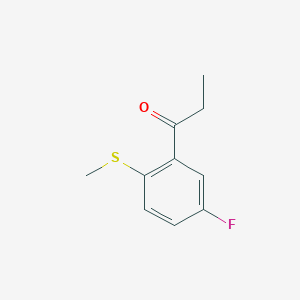
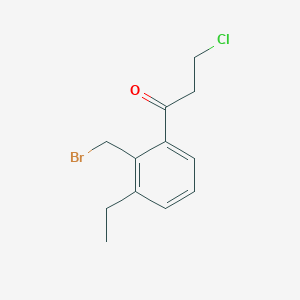
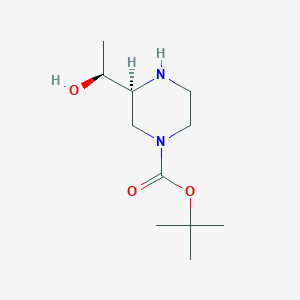

![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
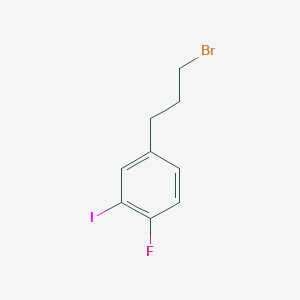


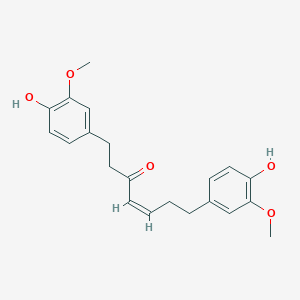
![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
